Pitavastatin sodium

Overview

Description

Pitavastatin belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins . It works to reduce the amount of cholesterol in the blood by blocking an enzyme that is needed to make cholesterol . Pitavastatin, also known as the brand name product Livalo, is a lipid-lowering drug belonging to the statin class of medications .

Synthesis Analysis

The synthesis of Pitavastatin involves several steps. In one method, 2-cyclopropyl-4-(4-fluorophenyl)-3-quinoline methanol and salt of wormwood are added to tetrahydrofuran (THF). Phosphorus tribromide is then slowly added to the reaction solution. The reaction solution is then poured into frozen water, and the organic phase is separated. Methylene dichloride is used for water layer extraction, and the solution is dried using anhydrous sodium sulfate .Molecular Structure Analysis

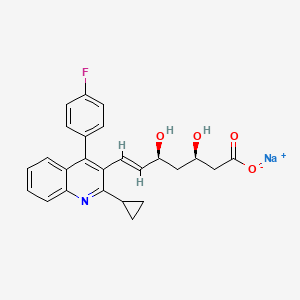

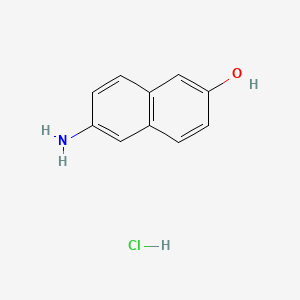

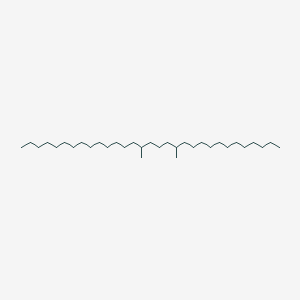

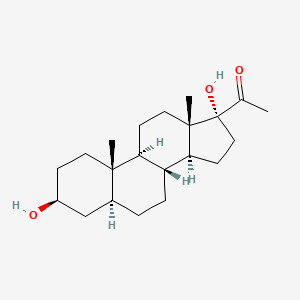

Pitavastatin sodium has a molecular formula of C25H23FNNaO4 . Its structure includes a heptenoate as the basic structure, a core quinoline ring, and side chains that include fluorophenyl and cyclopropyl moieties .Chemical Reactions Analysis

Pitavastatin is mainly metabolized in the liver by UGT1A3 and UGT2B7 and minimally by CYP2C9 and CYP2C8 .Scientific Research Applications

Treatment of Hyperlipidemia

Pitavastatin Sodium is a statin, a class of drugs that are used for the primary prevention of hyperlipidemia, particularly for individuals at higher risk of developing heart disease . Hyperlipidemia is a condition characterized by remarkably higher levels of very-low-density lipoproteins, low-density lipoproteins, intermediate-density lipoprotein, triglycerides, and cholesterol in blood circulation .

Cardiovascular Disease Prevention

Statins, including Pitavastatin Sodium, are among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . Clinical studies have shown that statins significantly reduce the risk of heart attack and death in patients with proven coronary artery disease .

Improvement of Endothelial Function

In addition to their lipid-lowering activity, statins improve endothelial function . The endothelium is the thin layer of cells that lines the interior surface of blood vessels and plays a key role in vascular biology.

Maintenance of Plaque Stability

Statins are known to maintain plaque stability . Plaque stability is crucial in preventing rupture, which can lead to thrombus formation and potentially result in a heart attack or stroke.

Prevention of Thrombus Formation

Statins, including Pitavastatin Sodium, prevent thrombus formation . A thrombus is a blood clot that forms in a blood vessel and can cause serious complications if it blocks the flow of blood.

Anti-inflammatory Action

There is an increased interest in the non-lipid activities of statins, such as their anti-inflammatory action . Inflammation is a key component of many diseases, including heart disease.

Nanoparticle Drug Carriers

Recent advancements in the field of nanotechnology have led to the development of nanoparticle drug carriers for statins, including Pitavastatin Sodium . These nanoparticle carriers can enhance the delivery and effectiveness of the drug.

Analytical Methods Development

The development of new analytical methods for statin drugs, including Pitavastatin Sodium, is of great importance . These methods are employed throughout the entire life cycle of a drug, from design and manufacture to clinical trials, dosage scheme adjustment, and quality control .

Mechanism of Action

Target of Action

Pitavastatin sodium primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

Pitavastatin sodium is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, pitavastatin sodium reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by pitavastatin sodium disrupts the mevalonate pathway, which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . This disruption leads to a decrease in the production of these lipids . Additionally, statins like pitavastatin sodium have been shown to affect mitochondrial pathways, potentially impacting electron transport chain complexes and depleting coenzyme Q10 .

Pharmacokinetics

Pitavastatin sodium exhibits a bioavailability of 60% . It is metabolized minimally in the liver via the CYP2C9 pathway . The elimination half-life of pitavastatin sodium is approximately 11 hours , and it is excreted in the feces . These properties influence the drug’s bioavailability and dosage regimen.

Result of Action

The primary result of pitavastatin sodium’s action is a reduction in abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease . In addition to its lipid-lowering effects, pitavastatin sodium has been shown to have cytotoxic effects on certain cell types . For instance, it has been found to decrease the viability of human pancreas islet β cells .

Action Environment

The action of pitavastatin sodium is influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of pitavastatin . Additionally, the drug’s lipophilic nature may influence its distribution within the body and its interaction with cell membranes .

Future Directions

Pitavastatin is currently FDA approved for the management of primary dyslipidemia and mixed dyslipidemia as adjunctive therapy to dietary changes to help lower total cholesterol, low-density lipoprotein cholesterol (LDL), apolipoprotein B (Apo B), triglycerides (TG), and to increase high-density lipoprotein cholesterol (HDL) . It is also FDA approved to treat heterozygous familial hypercholesterolemia (HeFH) in pediatric patients over 8 years of age . Unlike other statins, pitavastatin has not been studied in any large randomized controlled study to determine whether its use is associated with decreased cardiovascular events .

properties

IUPAC Name |

sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDQGOCGYHMDSJ-NRFPMOEYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027848 | |

| Record name | Pitavastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

574705-92-3 | |

| Record name | Pitavastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574705923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitavastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITAVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29556RBN9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)

![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)

![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)